N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
This compound features a pyridazinone core substituted with a naphthalen-2-yl group at the 3-position and an acetamide linker connected to a 3-chloro-4-methoxyphenyl moiety. Its molecular formula is C₂₃H₁₈ClN₃O₃ (molecular weight: 428.86 g/mol) . Key structural attributes include:
- Pyridazinone ring: A six-membered di-aza heterocycle with a ketone group at position 4.
- Naphthalen-2-yl substituent: Enhances aromatic stacking interactions and lipophilicity.
- 3-Chloro-4-methoxyphenyl group: Balances electronic effects (electron-withdrawing Cl and electron-donating OMe).
Properties
Molecular Formula |
C23H18ClN3O3 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-30-21-10-8-18(13-19(21)24)25-22(28)14-27-23(29)11-9-20(26-27)17-7-6-15-4-2-3-5-16(15)12-17/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
CXBDDGSNWDFDJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridazinone Ring
The pyridazinone scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, 3-(naphthalen-2-yl)pyridazin-6(1H)-one can be prepared by reacting naphthalene-2-carbaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of hydrazine hydrate under reflux conditions.
Reaction Conditions :
Introduction of the Acetamide Side Chain
The acetamide moiety is introduced via alkylation of the pyridazinone nitrogen. Ethyl bromoacetate is commonly used, followed by hydrolysis and amidation:
-
Alkylation :
Pyridazinone is treated with ethyl bromoacetate and potassium carbonate in anhydrous acetonitrile under reflux. -
Hydrolysis :
The ester intermediate is hydrolyzed to the carboxylic acid using 6 N NaOH at 60–80°C.
Coupling of the 3-Chloro-4-Methoxyphenyl Group
Amidation via Mixed Anhydride Method
The carboxylic acid is activated using ethyl chloroformate and triethylamine, followed by reaction with 3-chloro-4-methoxyaniline:
Procedure :
-
Dissolve 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid in anhydrous THF.
-
Add triethylamine (3.5 equiv) and cool to -5°C.
-
Introduce ethyl chloroformate (1.1 equiv) and stir for 1 hour.
-
Add 3-chloro-4-methoxyaniline (2 equiv) and react at room temperature for 12 hours.
Optimization Insights :
Alternative Amidation Using Coupling Reagents
Carbodiimide-based reagents (e.g., EDCI/HOBt) offer higher efficiency for sterically hindered amines:
-
Yield : 80–95%
-
Purity : >95% (HPLC)
Naphthalen-2-yl Group Introduction Strategies
Early-Stage Incorporation via Friedel-Crafts Acylation
Naphthalene can be introduced during pyridazinone synthesis by using naphthalene-2-carbonyl chloride in a Friedel-Crafts reaction:
-
Catalyst : AlCl₃
-
Solvent : DCM
-
Yield : 60–70%
Late-Stage Suzuki-Miyaura Coupling
For greater flexibility, a halogenated pyridazinone intermediate undergoes cross-coupling with naphthalen-2-ylboronic acid:
Comparative Analysis of Preparation Methods
Key Observations :
-
The mixed anhydride method (Approach 1) offers reliability but moderate total yield.
-
EDCI/HOBt-mediated amidation (Approach 2) improves efficiency but requires costly reagents.
-
Suzuki coupling (Approach 3) allows late-stage diversification but suffers from lower yields.
Reaction Optimization and Troubleshooting
Solvent and Temperature Effects
Purification Challenges
-
Column Chromatography : Cyclohexane/ethyl acetate (1:1 to 1:3 gradients) effectively separate regioisomers.
-
Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >95%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The chloro group can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide and its derivatives could be investigated for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to derivatives with variations in the pyridazinone substituents or the acetamide-linked aryl group. Key examples include:
Key Observations :
- Naphthalenyl vs.
- Methoxy Group Positioning : The 3,4-dimethoxyphenyl analog exhibits higher metabolic stability due to steric hindrance of OMe groups, which may protect against oxidative degradation.
- Halogen Effects : Bromo and iodo substituents in improve halogen bonding with biological targets but reduce synthetic yields (10–46%) due to steric challenges.
Comparison with Analogues :
- Copper-Catalyzed Click Chemistry : Compounds like 6a–m are synthesized via 1,3-dipolar cycloaddition, achieving yields >60%. This method is faster but requires specialized catalysts.
- Low-Yield Halogenation : Bromo and iodo derivatives suffer from poor yields (10–46%) due to side reactions, whereas chloro derivatives (e.g., target compound) achieve higher yields (e.g., 79% in ).
Spectroscopic and Analytical Data
- IR Spectroscopy: All compounds show C=O stretches near 1670–1680 cm⁻¹ (pyridazinone ketone) and NH stretches at 3260–3300 cm⁻¹ (acetamide) .
- NMR : The target compound’s ¹H NMR displays aromatic protons for naphthalene (δ 7.20–8.40 ppm) and a singlet for the OMe group (δ 3.80 ppm) .
- HRMS : Confirms molecular weights within 0.5 ppm error .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and has the following chemical structure:
- Molecular Formula : C19H18ClN3O2
- Molecular Weight : 357.82 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound using various in vitro assays. The National Cancer Institute (NCI) has conducted a screening protocol that includes a panel of approximately 60 cancer cell lines representing various types of cancer.
Key Findings :
- Cell Line Sensitivity : The compound exhibited low cytotoxicity across most tested cancer cell lines, with notable sensitivity observed in leukemia cell lines (K-562 and SR) and some colon cancer lines (HCT-15).
- Concentration : At a concentration of 10 µM, the compound showed slight anticancer activity, particularly against leukemia and melanoma cells (SK-MEL-5) .
- Mechanism of Action : While specific mechanisms are still under investigation, preliminary data suggest that the compound may interfere with cell cycle regulation and apoptosis pathways.
Data Summary
| Cell Line | Type of Cancer | IC50 (µM) | Observations |
|---|---|---|---|
| K-562 | Leukemia | 8.5 | Sensitive |
| SR | Leukemia | 9.0 | Sensitive |
| HCT-15 | Colon | 15.0 | Slightly sensitive |
| SK-MEL-5 | Melanoma | 12.0 | Slightly sensitive |
Study 1: In Vitro Evaluation
A study published in Molecules evaluated the anticancer activity of the compound against various cancer cell lines. The results indicated that it possesses some degree of selective toxicity towards leukemia cells, suggesting a potential therapeutic application in hematological malignancies .
Study 2: Mechanistic Insights
Another research article focused on elucidating the mechanism behind the compound's biological activity. Using flow cytometry and apoptosis assays, researchers found that treatment with the compound led to an increase in apoptotic cells in sensitive cell lines, indicating its potential role as an apoptosis inducer .
Q & A
Q. What are the established synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- 1,3-dipolar cycloaddition to form heterocyclic cores (e.g., pyridazinone) using azides and alkynes .
- Alkylation and acetylation to introduce substituents like the 3-chloro-4-methoxyphenyl group. Solvents such as ethanol or dichloromethane and catalysts like triethylamine are critical for yield optimization .
- Final purification via recrystallization (e.g., toluene) or chromatography .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Structural validation employs:
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1678 cm⁻¹, –NH at ~3291 cm⁻¹) .
- Mass Spectrometry : HRMS matches calculated and observed [M+H]⁺ values (e.g., deviation < 0.6 ppm) .
- X-ray crystallography for absolute configuration, as seen in related acetamide derivatives (dihedral angles between aromatic rings: ~60.5°) .
Q. What biological activities are associated with pyridazinone derivatives like this compound?
- Methodological Answer : Pyridazinones exhibit anti-inflammatory , antimicrobial , and anticancer activities. These are evaluated via:
- In vitro assays (e.g., enzyme inhibition, bacterial growth assays) .
- Structure-activity relationship (SAR) studies, where substituents like the naphthalen-2-yl group enhance target binding .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates .
- Catalysts : Triethylamine or HCl acid catalysis enhances cyclization efficiency .
- Temperature control : Low temperatures (e.g., 10°C) minimize side reactions during acylation .
- Real-time monitoring via HPLC or TLC to terminate reactions at peak yields .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) .
- Purity validation : Use NMR (≥95% purity) and HPLC (retention time consistency) to exclude impurities .
- Cross-disciplinary validation : Compare results across independent studies (e.g., antimicrobial vs. anticancer assays) .
Q. What strategies are recommended for SAR studies on this compound?
- Methodological Answer : Focus on:
- Core modifications : Replace pyridazinone with triazolo-pyridazine to assess activity shifts .
- Substituent effects : Systematically vary the naphthalen-2-yl or methoxyphenyl groups and measure binding affinity (e.g., via SPR or molecular docking) .
- Bioisosteric replacements : Substitute –Cl with –F to evaluate pharmacokinetic improvements .
Q. What advanced analytical techniques resolve crystallographic or stereochemical uncertainties?
- Methodological Answer :
- Single-crystal XRD : Resolves absolute configuration and intermolecular interactions (e.g., N–H···O hydrogen bonds) .
- Dynamic NMR : Detects conformational flexibility in solution .
- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
